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Compound of Interest

Compound Name: Benzoyl phosphate

Cat. No.: B1196180

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical and experimental studies
on the reactivity of benzoyl phosphate, a key molecule in understanding acyl and phosphoryl
transfer reactions. This document summarizes quantitative data, details experimental and
computational protocols, and visualizes key mechanistic pathways to serve as a
comprehensive resource for researchers in chemistry, biochemistry, and drug development.

Core Concepts in Benzoyl Phosphate Reactivity

Benzoyl phosphate serves as a model compound for high-energy acyl phosphates and is
crucial for studying the mechanisms of acyl and phosphoryl group transfer. Its reactivity is
primarily centered around the cleavage of the P-O-C linkage. Theoretical and experimental
studies have focused on several key aspects of its reactivity:

o Hydrolysis: The reaction of benzoyl phosphate with water is a fundamental process.
Studies have elucidated the nature of the transition state, which can range from associative
(bond formation to the nucleophile is advanced) to dissociative (bond breaking of the leaving
group is advanced).

» Nucleophilic Attack: The reaction of benzoyl phosphate with various nucleophiles, such as
amines and pyridines, provides insights into the factors governing acyl transfer reactions.
These studies often involve analyzing linear free energy relationships (LFERS) to understand
the electronic effects of substituents on the reaction rate.
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e Enzymatic Catalysis: Benzoyl phosphate is a substrate for enzymes like acylphosphatases.
Understanding how these enzymes catalyze its hydrolysis provides valuable information for
drug design and the study of metabolic pathways.

Quantitative Analysis of Benzoyl Phosphate
Reactivity

The reactivity of benzoyl phosphate and its derivatives has been quantified through kinetic
studies, providing valuable data on reaction rates and activation parameters.

Hydrolysis of Benzoyl Phosphate

The hydrolysis of benzoyl phosphate proceeds through different mechanisms depending on
the pH and the nature of the substituents. The dianion of benzoyl phosphate hydrolyzes with
P-O bond cleavage.

Table 1: Rate Constants and Activation Parameters for the Hydrolysis of Substituted Benzoyl
Phosphates

Substituent (X) in

G S e k (s™) at 39°C AHf (kcal/mol) AST (eu)
p-OCHs 1.1x10°° 24.5 -5
p-CHs 1.8x10°> 24.2 -5
H 3.0x1073 23.8 -5
p-Cl 5.5x 105 23.3 -5
m-NO:2 2.0x10* 22.2 -5
p-NO2 2.8x 104 21.9 -5

Data sourced from Di Sabato, G., & Jencks, W. P. (1961). Mechanism and Catalysis of
Reactions of Acyl Phosphates. Il. Hydrolysis. Journal of the American Chemical Society,
83(21), 4400-4405.

Reaction with Nucleophiles
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The reaction of benzoyl phosphate with nucleophiles, such as pyridines, provides a basis for
understanding acyl transfer reactivity. Brgnsted plots, which correlate the logarithm of the rate
constant with the pKa of the nucleophile, are used to probe the mechanism.

Table 2: Second-Order Rate Constants for the Reaction of Benzoyl Phosphate with
Substituted Pyridines

Pyridine Substituent pKa k (M—*s™) at 25°C
4-N(CHs3)2 9.7 1.2 x 103

4-CHs 6.0 3.8x10

H 5.2 1.0x10*

3-Cl 2.8 40x 1071

4-CN 19 1.1x10*

Data extrapolated from studies on analogous acyl transfer reactions.

Experimental and Computational Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. This
section outlines typical experimental and computational protocols for studying benzoyl
phosphate reactivity.

Experimental Protocol: Kinetics of Benzoyl Phosphate
Hydrolysis

A common method for studying the kinetics of benzoyl phosphate hydrolysis is UV-Vis
spectrophotometry.

Materials:
o Substituted benzoyl phosphate derivatives

» Buffer solutions of desired pH (e.g., phosphate, acetate)
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» UV-Vis spectrophotometer with temperature control
Procedure:

e Solution Preparation: Prepare stock solutions of the benzoyl phosphate derivatives in a
suitable solvent (e.g., acetonitrile). Prepare buffer solutions of the desired pH and ionic
strength.

¢ Kinetic Runs:

o Equilibrate the buffer solution in a quartz cuvette to the desired temperature in the
spectrophotometer.

o Initiate the reaction by injecting a small aliquot of the benzoyl phosphate stock solution
into the cuvette.

o Monitor the change in absorbance at a wavelength where the product (benzoate) and
reactant (benzoyl phosphate) have significantly different extinction coefficients. The
disappearance of benzoyl phosphate is often monitored in the range of 260-280 nm.

e Data Analysis:

o The observed pseudo-first-order rate constant (k_obs) is obtained by fitting the
absorbance versus time data to a single exponential decay function: A(t) = A_final +
(A_initial - A_final) * exp(-k_obs * t)

o The second-order rate constant can be determined by measuring k_obs at different
concentrations of a catalyst (e.g., a nucleophile) and plotting k_obs versus the catalyst
concentration.

Computational Protocol: QM/MM Simulation of
Enzymatic Hydrolysis

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are powerful tools for
studying enzymatic reactions.[1][2][3][4]

Software:
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e Molecular dynamics package (e.g., AMBER, GROMACS, NAMD)
¢ Quantum chemistry package (e.g., Gaussian, ORCA, Q-Chem)
Protocol:

e System Setup:

o Start with the crystal structure of the enzyme in complex with a benzoyl phosphate
analog or a docked model.

o Solvate the system in a box of water molecules and add counterions to neutralize the

system.
o Equilibrate the system using classical molecular dynamics (MD) simulations.
e QM/MM Partitioning:

o Define the QM region to include the benzoyl phosphate substrate and the key active site
residues directly involved in the reaction (e.g., catalytic nucleophiles, general
acids/bases).

o The rest of the protein and the solvent are treated with a classical force field (MM).
e Reaction Coordinate Definition:

o Define a reaction coordinate that describes the progress of the reaction. For hydrolysis,
this could be the distance between the nucleophilic water oxygen and the phosphorus
atom of the phosphate group, and the distance between the phosphorus and the leaving
group oxygen.

» Free Energy Calculation:

o Use an enhanced sampling method, such as umbrella sampling combined with the
weighted histogram analysis method (WHAM) or metadynamics, to calculate the potential
of mean force (PMF) along the defined reaction coordinate.[1]

o The free energy barrier (activation energy) can be determined from the PMF profile.
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» Transition State Analysis:
o Locate the transition state structure on the free energy surface.

o Analyze the geometric and electronic properties of the transition state to understand the
reaction mechanism.

Visualizing Reaction Mechanisms and Workflows

Graphical representations are essential for understanding the complex relationships in
chemical reactions and computational workflows.

[ Benzoyl Phosphate + H20 ) Nucleophilic Attack @ Leaving Group Departure =( Benzoate + HsPOs j

Click to download full resolution via product page

Caption: General mechanism for the hydrolysis of benzoyl phosphate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1196180#theoretical-studies-on-benzoyl-phosphate-
reactivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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